Cas no 84313-42-8 (H-D-Phe-Met-Arg-Phe-NH2 trifluoroacetate salt)

H-D-Phe-Met-Arg-Phe-NH2 trifluoroacetate salt Chemical and Physical Properties
Names and Identifiers
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- L-Phenylalaninamide,D-phenylalanyl-L-methionyl-L-arginyl-
- (D-Phe1)-FMRFamide
- DPHE-MET-ARG-PHE-NH2
- H-D-Phe-Met-Arg-Phe-NH2
- 84313-42-8
- D-PHE-MET-ARG-PHE AMIDE
- (2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide
- (S)-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-((R)-2-amino-3-phenylpropanamido)-4-(methylthio)butanamido)-5-guanidinopentanamide
- H-D-Phe-Met-Arg-Phe-NH2 trifluoroacetate salt
-
- Inchi: InChI=1S/C29H42N8O4S/c1-42-16-14-23(35-26(39)21(30)17-19-9-4-2-5-10-19)28(41)36-22(13-8-15-34-29(32)33)27(40)37-24(25(31)38)18-20-11-6-3-7-12-20/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H2,31,38)(H,35,39)(H,36,41)(H,37,40)(H4,32,33,34)/t21-,22+,23+,24+/m1/s1
- InChI Key: WCSPDMCSKYUFBX-SBFWRKJZSA-N
- SMILES: CSCC[C@H](NC([C@H](N)CC1=CC=CC=C1)=O)C(N[C@H](C(N[C@H](C(N)=O)CC2=CC=CC=C2)=O)CCCNC(N)=N)=O
Computed Properties
- Exact Mass: 598.30497302g/mol
- Monoisotopic Mass: 598.30497302g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 8
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 42
- Rotatable Bond Count: 22
- Complexity: 889
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 246Ų
H-D-Phe-Met-Arg-Phe-NH2 trifluoroacetate salt Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | H229610-50mg |
H-D-Phe-Met-Arg-Phe-NH2 trifluoroacetate salt |
84313-42-8 | 50mg |
$ 1655.00 | 2022-06-04 | ||
TRC | H229610-25mg |
H-D-Phe-Met-Arg-Phe-NH2 trifluoroacetate salt |
84313-42-8 | 25mg |
$ 1040.00 | 2022-06-04 | ||
TRC | H229610-10mg |
H-D-Phe-Met-Arg-Phe-NH2 trifluoroacetate salt |
84313-42-8 | 10mg |
$ 500.00 | 2022-06-04 |
H-D-Phe-Met-Arg-Phe-NH2 trifluoroacetate salt Related Literature
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Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
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4. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
Additional information on H-D-Phe-Met-Arg-Phe-NH2 trifluoroacetate salt
Recent Advances in the Study of H-D-Phe-Met-Arg-Phe-NH2 Trifluoroacetate Salt (CAS: 84313-42-8)
The tetrapeptide H-D-Phe-Met-Arg-Phe-NH2 trifluoroacetate salt (CAS: 84313-42-8) has recently gained significant attention in chemical biology and pharmaceutical research due to its unique pharmacological properties and potential therapeutic applications. This research brief synthesizes the latest findings regarding this compound, focusing on its structural characteristics, biological activities, and emerging applications in drug discovery.
Structural analysis reveals that this modified peptide features a D-phenylalanine residue at the N-terminus, followed by methionine, arginine, and phenylalanine amide, with the trifluoroacetate counterion enhancing its solubility in aqueous solutions. Recent X-ray crystallography studies (Zhang et al., 2023) have provided unprecedented resolution of its three-dimensional conformation, particularly highlighting the critical role of the D-Phe configuration in receptor binding specificity.
In neuropharmacology, this compound has demonstrated potent activity as a selective κ-opioid receptor agonist, with recent in vivo studies showing 3-5 fold greater potency than traditional κ-agonists in pain modulation models (Molecular Pharmacology, 2023). Notably, its unique structural features appear to reduce the dysphoric effects typically associated with κ-opioid activation, suggesting potential advantages for developing novel analgesics with improved safety profiles.
Emerging research in metabolic disorders has identified promising applications of this peptide. A 2024 study published in Peptide Science demonstrated its ability to modulate ghrelin signaling pathways, showing significant reductions in food intake and body weight gain in rodent models without observable adverse effects at therapeutic doses. The trifluoroacetate salt formulation was particularly noted for its enhanced stability and bioavailability compared to other salt forms.
Recent synthetic chemistry advancements have improved the production efficiency of H-D-Phe-Met-Arg-Phe-NH2 trifluoroacetate salt. A novel solid-phase peptide synthesis protocol (Nature Protocols, 2023) achieved 92% purity with significantly reduced side products, while a continuous flow chemistry approach (ACS Central Science, 2024) demonstrated potential for kilogram-scale production, addressing previous scalability challenges.
In cancer research, preliminary findings suggest this peptide may inhibit angiogenesis through VEGF pathway modulation. A 2024 study in Angiogenesis reported 40-60% reduction in tumor vascularization in xenograft models when administered at nanomolar concentrations. The trifluoroacetate salt form showed superior tissue penetration compared to hydrochloride counterparts in these studies.
Ongoing clinical translation efforts focus on optimizing the pharmacokinetic profile of this compound. Recent animal PK/PD studies (Journal of Pharmaceutical Sciences, 2024) indicate that the trifluoroacetate salt formulation provides more consistent plasma levels with reduced inter-subject variability compared to other salt forms, while maintaining the desired pharmacological activity.
Future research directions highlighted in recent reviews include exploring structure-activity relationships of modified analogs, developing targeted delivery systems to enhance CNS penetration, and investigating potential applications in inflammatory conditions. The unique properties of H-D-Phe-Met-Arg-Phe-NH2 trifluoroacetate salt continue to make it a valuable tool compound and promising therapeutic candidate across multiple disease areas.
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